N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide, also known as BDT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Crystallography and Structural Analysis
The compound has been utilized in crystallography to determine the structure of related molecules. For instance, the crystal structure of a similar compound, N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline, was published, highlighting the importance of such compounds in understanding molecular configurations and interactions .
Pharmaceutical Research - Anticancer Properties
In pharmaceutical research, derivatives of this compound have been investigated for their anticancer properties. Studies have shown that certain derivatives exhibit good selectivity between cancer cells and normal cells, suggesting potential therapeutic applications .
Organic Synthesis
This compound serves as a building block in organic synthesis. It has been used to synthesize chalcone derivatives, which are known for a wide range of pharmacological activities, including anticancer, anti-infective, and antioxidant properties .
Flavoring Substance in Food
Although not directly related to the compound , its structural analogs have been synthesized for potential use as flavoring substances in specific food categories .
Biological Activity - HDAC Inhibitors
Intermediates structurally related to this compound have been used in the synthesis of trithiocarbonates as Histone deacetylase (HDAC) inhibitors, which play a significant role in regulating gene expression and are targets for cancer therapy .
Antitumor Effects
The compound’s derivatives have been explored for their antitumor effects. For example, ring-substituted derivatives have shown effectiveness in inhibiting the proliferation of various cancer cell lines, indicating the compound’s potential as a scaffold for developing new anticancer agents .
Pharmacotherapy - Targeted Therapies
In the context of new strategies in cancer pharmacotherapy, derivatives of this compound have been considered for the development of targeted therapies. These derivatives could be used alone or in combination with classic cytotoxic drugs to enhance the effectiveness of cancer treatment .
Medicinal Chemistry - Synthesis of Indoles
The compound has also been used in medicinal chemistry for the synthesis of indole derivatives bearing 3-N-fused heteroaryl moieties. These derivatives have been designed based on their activity against various cancer cell lines and synthesized via a Pd-catalyzed C-N cross-coupling .
Mechanism of Action
Target of Action
The compound N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide has been found to exhibit anticancer activity against various cancer cell lines . The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure to cells and is crucial for cell division.
Mode of Action
This compound interacts with its targets by modulating microtubule assembly . It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade and cell apoptosis .
Biochemical Pathways
The compound’s interaction with tubulin disrupts the normal function of microtubules, leading to cell cycle arrest at the S phase . This disruption affects the mitotic spindle assembly, chromosome segregation, and cytokinesis, leading to cell death .
Result of Action
The compound’s interaction with tubulin and the subsequent disruption of microtubule function result in cell cycle arrest and apoptosis . Specifically, it has been found to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3S/c13-10-4-7(11(14)19-10)12(16)15-6-1-2-8-9(3-6)18-5-17-8/h1-4H,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFSYKQHNWZFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2,5-dichlorothiophene-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.